molecular formula C12H9F3N2O2 B2614429 [4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate CAS No. 702682-48-2

[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate

Cat. No.: B2614429
CAS No.: 702682-48-2
M. Wt: 270.211
InChI Key: MAEZLMYBHFOWHP-UHFFFAOYSA-N
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Description

[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring via a carboxylate group

Chemical Reactions Analysis

Types of Reactions

[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, dimethyl sulphoxide, ammonium acetate, and various electrophiles. Reaction conditions are typically mild, allowing for the inclusion of a variety of functional groups .

Major Products Formed

The major products formed from these reactions include disubstituted imidazoles and functionalized imidazole derivatives, which can be further utilized in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate is unique due to its specific combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound [4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article focuses on its biological activity, particularly its antiviral properties, cytotoxicity, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of aldehydes with corresponding oximes and ammonium acetate, resulting in a variety of derivatives with differing biological activities. The trifluoromethyl group enhances the lipophilicity and electronic properties of the compound, which is crucial for its interaction with biological targets .

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral activity against various viruses, particularly orthopoxviruses. The selectivity index (SI), which measures the ratio of cytotoxicity to antiviral activity, indicates a promising therapeutic window.

CompoundM.W.CC50 (μM)IC50 (CPXV) (μM)SI CPXVIC50 (ECTV) (μM)SI ECTV
1f314321.97 ± 29.6210.03 ± 1.88326.75 ± 0.6746
1e29145.70 ± 8.933.23 ± 0.38141.07 ± 0.1443

The compound 1f shows low cytotoxicity with a high selectivity index (SI = 919), making it particularly interesting for further development as an antiviral agent .

Cytotoxicity

Cytotoxicity studies reveal that this compound has varying effects on different cell lines. The compound demonstrates low cytotoxicity levels in uninfected monolayers, which is advantageous for therapeutic applications. For instance, the CC50 value indicates that the compound can be administered at doses that do not significantly harm normal cells while effectively inhibiting viral replication .

Structure-Activity Relationships (SAR)

The presence of electron-withdrawing groups such as trifluoromethyl in the para position of the phenyl moiety has been shown to enhance both antiviral activity and selectivity against viruses while minimizing cytotoxic effects. This relationship highlights the importance of molecular modifications in optimizing biological activity.

Case Studies

In a comparative study involving different derivatives of imidazole, compounds with electron-withdrawing groups demonstrated superior activity against cowpox and ectromelia viruses compared to their counterparts with electron-donating groups . For example, compound 1e exhibited significant antiviral effects but also higher cytotoxicity compared to compound 1f , indicating a trade-off between efficacy and safety.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-9(2-4-10)7-19-11(18)17-6-5-16-8-17/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEZLMYBHFOWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)N2C=CN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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